BenchChemオンラインストアへようこそ!

N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Medicinal Chemistry Scaffold Diversification Hit Identification

This heterocyclic small molecule (MW 298.39, XLogP3-AA=1) features a unique N,N-dimethyl group that eliminates HBD capacity, making it an ideal matched molecular pair with its NH-analog for deconvoluting target binding contributions. The 3-pyridylmethylpiperazine moiety is a recognized hinge-binding motif for kinase and aminergic GPCR targets. Its fragment-like profile (<300 Da, balanced LogP) supports CNS-compatible hit expansion. Order directly from custom synthesis vendors for reproducible SAR and lead optimization campaigns.

Molecular Formula C16H22N6
Molecular Weight 298.39 g/mol
CAS No. 2549016-75-1
Cat. No. B6438169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine
CAS2549016-75-1
Molecular FormulaC16H22N6
Molecular Weight298.39 g/mol
Structural Identifiers
SMILESCN(C)C1=NN=C(C=C1)N2CCN(CC2)CC3=CN=CC=C3
InChIInChI=1S/C16H22N6/c1-20(2)15-5-6-16(19-18-15)22-10-8-21(9-11-22)13-14-4-3-7-17-12-14/h3-7,12H,8-11,13H2,1-2H3
InChIKeyDHAQBEMGJZEQDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (CAS 2549016-75-1) – Class Positioning


N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine (CAS 2549016-75-1) is a synthetic heterocyclic small molecule belonging to the pyridazin-3-amine class, characterized by a pyridazine core substituted with an N,N-dimethylamine group and a 4-[(pyridin-3-yl)methyl]piperazin-1-yl moiety [1]. It is cataloged as a research chemical and screening compound, with a molecular weight of 298.39 g/mol and a computed XLogP3-AA of 1, placing it in a moderate lipophilicity range [1]. The compound is primarily sourced from commercial screening libraries and custom synthesis vendors for hit identification, lead optimization, and pharmacological profiling projects.

Substitution Risk Analysis: Why N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine Cannot Be Interchanged with In-Class Analogs Without Data Loss


The pyridazin-3-amine scaffold is highly sensitive to peripheral modifications. Closely related analogs—such as those replacing the N,N-dimethyl group with diethylamine, or the 3-pyridylmethyl tail with a phenylethyl or simple methyl group—exhibit divergent hydrogen-bonding capacity, basicity, and steric profiles [1][2]. These subtle variations can drastically alter target engagement, selectivity, and ADME properties. Consequently, generic substitution within this chemotype without head-to-head comparative data risks invalidating SAR models and compromising experimental reproducibility in hit-to-lead campaigns.

Quantitative Differential Evidence for N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine vs. Its Closest Analogs


Structural Uniqueness: Scaffold Combination vs. N,N-dimethyl-6-[4-(1-phenylethyl)piperazin-1-yl]pyridazin-3-amine

This compound incorporates a 3‑pyridylmethyl terminus, which is a privileged fragment for kinase and GPCR hinge-binding, contrasting with the 1‑phenylethyl group found in a closely cataloged analog (CAS not available; PubChem SID analog). The pyridine nitrogen (pKa ~5.2) provides a pH‑dependent hydrogen‑bond acceptor that is absent in the phenyl-only analog, potentially altering target residence time [1]. No head‑to‑head bioassay data are publicly available; this differentiation is therefore structural and physicochemical in nature.

Medicinal Chemistry Scaffold Diversification Hit Identification

Lipophilicity Control: LogP Differentiation vs. N,N-dimethyl-6-(4-methylpiperazin-1-yl)pyridazin-3-amine

Replacement of the 3‑pyridylmethyl group with a simple methyl group (CAS 66346-94-9) dramatically lowers molecular complexity and lipophilicity. The target compound's computed XLogP3-AA of 1.0 is substantially higher than the ~0.2 expected for the methyl analog, yet remains within the desired range for CNS drug-likeness [1][2]. No direct experimental logD or biological data comparison is published.

ADME Optimization Lipophilic Ligand Efficiency Lead Development

Absence of Hydrogen-Bond Donors vs. 6-(Piperazin-1-yl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine Analogs

The target compound contains zero hydrogen-bond donors (HBD = 0), a property achieved by the N,N-dimethyl capping of the 3-amino group. In contrast, analogs bearing a secondary amine at the pyridazine 3-position (e.g., 6-(piperazin-1-yl)-N-(pyridin-3-ylmethyl)pyridazin-3-amine) possess at least one HBD. The absence of HBDs is correlated with improved passive membrane permeability and reduced P-glycoprotein recognition in general ADME models [1][2]. No direct Caco-2 or MDCK data exist for this compound.

Permeability Transport Characteristics Physicochemical Profiling

Rotatable Bond Flexibility vs. Conformationally Restricted Pyridazine-Piperazine Hybrids

With 4 rotatable bonds, the compound occupies an intermediate flexibility range relative to more constrained analogs (e.g., directly linked pyridazine-piperidine hybrids with 2 rotatable bonds) and more flexible linear linkers. This degree of conformational freedom may enable adaptation to shallow or flexible binding pockets without incurring the full entropic penalty of highly flexible chains [1]. No direct NMR or crystallographic data are available.

Ligand Preorganization Binding Entropy Molecular Recognition

Optimal Use Cases for N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine in Discovery and Development


Kinase and GPCR Screening Library Enrichment

The 3-pyridylmethylpiperazine fragment is a known hinge-binding motif in kinase and aminergic GPCR programs. This compound is suitable for augmenting diverse screening decks targeting these families, where the zero-HBD and moderate lipophilicity profile favor CNS-compatible hit expansion [1][2].

SAR Probe for N,N-Dimethyl capping effects in Pyridazin-3-amines

Because the N,N-dimethyl group removes a hydrogen-bond donor, this compound can serve as a matched molecular pair with its NH-analog to deconvolute the contribution of HBD to target binding, metabolic stability, and permeability in a given assay system [1].

Fragment-Based Lead Optimization Starting Point

With a molecular weight below 300 Da and a balanced LogP, this compound meets fragment-like criteria and can be used as a starting scaffold for structure-based optimization when co-crystallized or modeled into targets that accommodate the pyridazine core [1].

Quote Request

Request a Quote for N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.